molecular formula C13H10N2O3 B2988183 3-(Isonicotinoylamino)benzoic acid CAS No. 86405-43-8

3-(Isonicotinoylamino)benzoic acid

Cat. No.: B2988183
CAS No.: 86405-43-8
M. Wt: 242.234
InChI Key: MCLRAQYEHWJHFQ-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(pyridine-4-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLRAQYEHWJHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isonicotinoylamino)benzoic acid typically involves the reaction of isonicotinic acid with 3-aminobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reagents and conditions, with optimizations for yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Isonicotinoylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Isonicotinoylamino)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isonicotinoylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison: 3-(Isonicotinoylamino)benzoic acid is unique due to its specific structure, which includes both an isonicotinoyl group and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler benzoic acid derivatives .

Biological Activity

3-(Isonicotinoylamino)benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to other bioactive benzoic acid derivatives. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : 218.22 g/mol
  • IUPAC Name : this compound

The compound features a benzoic acid moiety with an isonicotinoyl group, which may influence its biological interactions and efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , similar to other benzoic acid derivatives. It has shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections .

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in certain cancer cell lines, making it a candidate for cancer therapy . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific signaling cascades critical for cell survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown competitive inhibition against certain enzymes related to the degradation of proteins, which could be beneficial in conditions where protein homeostasis is disrupted .

Case Studies and Experimental Findings

  • Study on Antimicrobial Activity :
    • A study reported that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Proliferation :
    • Research conducted on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} values ranged from 5 µM to 15 µM across different cell types, indicating substantial antiproliferative activity .
  • Enzyme Kinetics :
    • Kinetic studies showed that the compound acts as a reversible inhibitor with Ki values indicating effective binding to target enzymes. This suggests its potential utility in developing enzyme inhibitors for therapeutic purposes .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiproliferativeInduces apoptosis in cancer cells
Enzyme InhibitionReversible inhibitor of protein degradation enzymes

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound forms hydrogen bonds with key amino acids in target proteins, influencing their structure and function.
  • Modulation of Signaling Pathways : It may affect pathways involved in cell cycle regulation and apoptosis, contributing to its antiproliferative effects.
  • Enzyme Inhibition : Its ability to inhibit specific enzymes suggests a role in regulating metabolic processes critical for cell survival and proliferation.

Q & A

Q. What are the optimal synthetic routes for 3-(Isonicotinoylamino)benzoic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A Schiff base condensation approach, analogous to the synthesis of 3-hydroxy-4-(3-hydroxybenzylideneamino)benzoic acid derivatives, can be adapted . Key steps include:
  • Reacting isonicotinoyl chloride with 3-aminobenzoic acid under reflux in anhydrous ethanol.
  • Monitoring reaction progress via TLC and optimizing parameters (temperature, molar ratios, solvent polarity) using response surface methodology (RSM) to maximize yield .
  • Purification via recrystallization or column chromatography, followed by characterization using FT-IR, 1^1H/13^13C NMR, and elemental analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be reconciled?

  • Methodological Answer :
  • Primary Techniques :
  • FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm1^{-1}) and carboxylic acid group (~2500-3300 cm1^{-1}) .
  • NMR : Use 1^1H NMR to identify aromatic protons and 13^13C NMR to distinguish carbonyl carbons.
  • HPLC : Validate purity (>95%) using reverse-phase chromatography with UV detection (λ = 254 nm) .
  • Resolving Conflicts :
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts and ensure instrument calibration .

Q. What protocols should be followed for accurate solubility determination of this compound in various solvents?

  • Methodological Answer :
  • Gravimetric Method : Saturate solvents (e.g., water, DMSO, ethanol) at controlled temperatures (25–50°C), filter undissolved solids, and evaporate solvent to calculate solubility (mg/mL) .
  • Temperature Control : Use thermostatic baths (±0.1°C) and account for entropy-driven solubility changes.
  • Validation : Perform triplicate measurements and compare with computational predictions (e.g., COSMO-RS) to identify outliers .

Advanced Research Questions

Q. How can researchers employ response surface methodology (RSM) to optimize synthesis parameters?

  • Methodological Answer :
  • Experimental Design : Use a central composite design (CCD) to test variables (e.g., temperature, reactant ratio, reaction time) and model interactions .
  • Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and generate 3D response surfaces for yield optimization.
  • Validation : Confirm predicted optimal conditions with experimental trials and report confidence intervals .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer :
  • Structure Refinement : Use SHELXL for high-resolution X-ray diffraction data to refine bond lengths/angles and detect hydrogen bonding networks .
  • Validation Tools : Cross-check with Mercury (Cambridge Crystallographic Database) to compare experimental structures with Density Functional Theory (DFT)-optimized models.
  • Error Analysis : Quantify residual density maps and R-factors to assess model accuracy .

Q. How can researchers design catalytic activity studies for metal complexes of this compound?

  • Methodological Answer :
  • Complex Synthesis : React the ligand with transition metals (e.g., Ni(II), Zn(II)) in ethanol/water mixtures under nitrogen .
  • Activity Assays : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) using GC-MS to monitor conversion rates.
  • Control Experiments : Include ligand-free and metal-free conditions to isolate catalytic contributions. Use ICP-OES to rule out metal leaching .

Data Analysis & Reporting Guidelines

Q. How should researchers address reliability and limitations in spectroscopic or crystallographic data?

  • Methodological Answer :
  • Uncertainty Quantification : Report standard deviations for replicate measurements (e.g., solubility ±5%) and instrument precision (e.g., NMR δ ±0.01 ppm) .
  • Limitations Section : Discuss signal-to-noise ratios in low-concentration samples or crystal twinning in diffraction data.
  • Data Deposition : Submit raw crystallographic data to the Cambridge Structural Database (CSD) for peer validation .

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